
Ropivacaine mesylate
Descripción general
Descripción
Ropivacaine mesylate is a long-acting amide-type local anesthetic, chemically homologous to bupivacaine and mepivacaine . It is the S-enantiomer of propivacaine, formulated as a methanesulfonate salt to enhance solubility and stability. This compound acts by reversibly inhibiting sodium ion influx through voltage-gated sodium channels (Nav1.5–1.9), thereby blocking nerve impulse transmission . It is widely used for epidural anesthesia, peripheral nerve blocks, and postoperative pain management due to its favorable sensory-motor differential blockade and reduced cardiovascular/neurotoxicity compared to bupivacaine . Its molecular formula is C18H30N2O4S, with a CAS registry number of 854056-07-8 .
Métodos De Preparación
Synthesis of Ropivacaine Mesylate
Base Compound Preparation
The synthesis begins with S-ropivacaine mesylate, an enantiomerically pure form of ropivacaine. The compound is synthesized through a reaction between (S)-1-propylpiperidine-2-carboxylic acid and 2,6-dimethylaniline in the presence of methanesulfonic acid . Critical parameters include maintaining a stoichiometric ratio of 1:1.05 (base to mesylate) to prevent residual reactants.
Key Reaction Conditions
Post-synthesis, the crude product is decolorized using activated carbon (0.05% w/v) and filtered through a 0.22 μm membrane to remove particulates .
Formulation Techniques
Injectable Solution Preparation
Patent CN105125486A outlines a standardized protocol for this compound injection :
Component | Quantity per 10 L | Function |
---|---|---|
S-ropivacaine mesylate | 89.4 g | Active pharmaceutical ingredient |
Sodium chloride | 74.4 g | Tonicity adjuster |
Water for injection | Up to 10 L | Solvent |
Steps
-
Dissolution : S-ropivacaine mesylate and sodium chloride are dissolved in 80% of the final water volume at 25–50°C .
-
Ultrafiltration : The solution is processed through a 10 kDa ultrafilter membrane at 115°C for 30 minutes (F0 ≥ 8.0) to eliminate endotoxins .
-
Sterilization : Terminal sterilization via autoclaving ensures microbial safety .
Lyophilized Powder Formulation
For enhanced stability, freeze-dried formulations are prepared using a multi-step lyophilization process :
Lyophilization Parameters
Stage | Temperature | Duration |
---|---|---|
Pre-freeze | -45°C | 3 hours |
Primary drying | -2°C | 3 hours |
Secondary drying | 40°C | 5 hours |
The final product exhibits a residual moisture content of <1%, critical for long-term storage .
Purification and Quality Control
Analytical Specifications
Quality control protocols mandate stringent checks:
Parameter | Acceptable Range | Method |
---|---|---|
pH | 4.5–5.8 | Potentiometry |
Assay (HPLC) | 8.49–9.39 mg/mL | Reverse-phase HPLC |
Endotoxins | <0.5 EU/mL | Limulus amebocyte lysate test |
Nuclear magnetic resonance (NMR) and mass spectrometry confirm structural integrity, with ≥99.5% enantiomeric purity required for clinical use .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Mesilato de Ropivacaína experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar metabolitos hidroxilados.
Reducción: Las reacciones de reducción pueden conducir a la formación de productos desalquilados.
Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático, lo que lleva a diferentes derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Las condiciones a menudo implican el uso de agentes halogenantes y catalizadores.
Productos Principales Formados
Los principales productos formados a partir de estas reacciones incluyen metabolitos hidroxilados y desalquilados, que se excretan en la orina .
Aplicaciones Científicas De Investigación
Clinical Applications in Anesthesia
Epidural Anesthesia and Pain Management
Ropivacaine mesylate is primarily utilized for epidural anesthesia, offering effective pain relief during and after surgical procedures. Studies indicate that it provides a favorable balance between sensory and motor nerve block, allowing patients to retain motor function while achieving analgesia. A study demonstrated that this compound administered epidurally significantly reduced mechanical allodynia and thermal hyperalgesia in neuropathic pain models, with prolonged effects when used in sustained-release formulations .
Combination with Adjuvants
Research has shown that combining this compound with adjuvants such as dexmedetomidine or dexamethasone can enhance its analgesic effects. In a thoracic paravertebral nerve block study, the addition of dexmedetomidine resulted in lower postoperative pain scores and reduced opioid consumption . This combination therapy is particularly beneficial in managing postoperative pain, leading to quicker recovery times and decreased need for additional analgesics.
Neurotoxicity Studies
Despite its clinical efficacy, concerns regarding the neurotoxic potential of this compound have emerged. A study on PC12 cells revealed that exposure to varying concentrations of this compound induced apoptosis through the up-regulation of the Fas/FasL pathway. The research indicated that higher concentrations of this compound significantly decreased cell viability and increased necrosis and apoptosis rates . This finding underscores the importance of carefully monitoring dosages to minimize neurotoxic effects during clinical use.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic applications. A recent study developed a UPLC-MS/MS method for quantifying ropivacaine and its metabolite 3-hydroxy ropivacaine in cerebrospinal fluid. This method allows for precise monitoring of drug levels during clinical applications, ensuring effective pain management while minimizing adverse effects .
Case Studies and Clinical Trials
Numerous clinical trials have assessed the effectiveness of this compound in various surgical settings. For instance, a systematic review highlighted its effectiveness as an alternative to traditional anesthetics in epidural anesthesia, demonstrating comparable safety profiles while providing superior analgesic properties . Additionally, case studies involving pediatric patients undergoing upper limb surgery reported successful outcomes with minimal side effects when utilizing ultrasound-guided techniques with this compound .
Summary of Findings
Mecanismo De Acción
El Mesilato de Ropivacaína actúa bloqueando la generación y la conducción de los impulsos nerviosos. Aumenta el umbral de excitación eléctrica en el nervio, ralentiza la propagación del impulso nervioso y reduce la velocidad de aumento del potencial de acción. Esto se logra inhibiendo la entrada de iones sodio a través de los canales de sodio en la membrana de las células nerviosas .
Comparación Con Compuestos Similares
Ropivacaine Mesylate vs. Ropivacaine Hydrochloride
Ropivacaine hydrochloride (CAS: 98717-15-8) is another salt form of ropivacaine. A pharmacokinetic study in Beagle dogs demonstrated bioequivalence between the mesylate and hydrochloride forms:
Parameter | This compound | Ropivacaine Hydrochloride |
---|---|---|
T1/2α (min) | 3.83 ± 1.89 | 3.09 ± 1.19 |
T1/2β (min) | 41.08 ± 4.47 | 38.43 ± 4.41 |
AUC0-200 | 148.67 ± 87.51 | 125.80 ± 81.06 |
Cmax (μg/ml) | 3.96 ± 1.50 | 3.72 ± 1.31 |
Both forms exhibited similar bioavailability and clearance rates, supporting interchangeable clinical use . However, this compound showed marginally better safety in cesarean sections, with shorter sensory/motor recovery times and fewer side effects .
This compound vs. Sustained-Release Ropivacaine Free-Base
A castor oil-based sustained-release suspension of ropivacaine free-base was developed to prolong duration. Key comparisons in neuropathic pain models:
Parameter | This compound Injection | Ropivacaine Sustained-Release Suspension |
---|---|---|
Anti-Allodynia | ||
Blockade Magnitude | 52.0% | 59.5% |
Duration (hrs) | ~4 | >8 |
Biological Half-Life (hrs) | 3.0 ± 0.5 | 5.2 ± 1.4 |
Anti-Hyperalgesia | ||
Blockade Magnitude | 70.9% | 70.9% |
Duration (hrs) | ~4 | >8 |
Biological Half-Life (hrs) | 2.8 ± 0.5 | 6.4 ± 1.3 |
The sustained-release form doubled the duration of action without inducing tolerance, attributed to slower systemic absorption . Preemptive administration delayed neuropathic pain development by 24–48 hours (mesylate) vs. 48–72 hours (sustained-release) .
This compound vs. Bupivacaine
Bupivacaine, a structurally similar local anesthetic, has higher cardiotoxicity due to R-enantiomer activity. Comparative advantages of this compound:
- Safety : Lower risk of arrhythmias and central nervous system toxicity .
- Sensory-Motor Block : Enhanced differential blockade (preserves motor function at low concentrations) .
- Duration : Comparable to bupivacaine in epidural use but with faster recovery .
This compound vs. Other Mesylate Salts
Camostat mesylate and saquinavir mesylate share the mesylate counterion but differ in mechanism:
Compound | Primary Target | Clinical Use |
---|---|---|
This compound | Sodium/Potassium Channels | Anesthesia, analgesia |
Camostat Mesylate | TMPRSS2 protease | COVID-19 treatment (experimental) |
Saquinavir Mesylate | HIV protease | Antiretroviral therapy |
Actividad Biológica
Ropivacaine mesylate is an amide-type local anesthetic that has gained prominence in clinical settings for its efficacy in pain management during surgical procedures and its potential for regional anesthesia. This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, therapeutic applications, and relevant case studies.
Absorption and Distribution
This compound exhibits a high bioavailability of approximately 87% to 98% when administered epidurally. It has a steady-state volume of distribution of about 41 ± 7 liters, indicating significant tissue binding and distribution capabilities . The compound is predominantly bound to plasma proteins (94%), primarily α1-acid glycoprotein, which influences its pharmacological activity and duration of action .
Metabolism
The metabolism of ropivacaine occurs mainly in the liver through the CYP1A2 enzyme, leading to various metabolites, including 3-OH-ropivacaine and N-dealkylated metabolites like PPX. These metabolites exhibit reduced pharmacological activity compared to the parent compound . The elimination half-life ranges from 1.6 to 6 hours depending on the route of administration .
Excretion
Approximately 86% of ropivacaine is excreted via the kidneys, with both unchanged drug and metabolites present in urine. This renal clearance is crucial for understanding dosing regimens, especially in patients with compromised renal function .
Ropivacaine acts primarily as a sodium channel blocker, inhibiting the influx of sodium ions during depolarization of neuronal membranes. This action prevents the propagation of action potentials along nerve fibers, thereby producing local anesthesia. Its selectivity for sensory fibers over motor fibers allows for effective pain relief with minimal motor blockade, making it advantageous in surgical settings .
Pain Management
This compound is extensively used for managing acute postoperative pain and chronic pain conditions. Its application in epidural anesthesia has been well-documented, demonstrating effective analgesia with a favorable safety profile compared to other local anesthetics like bupivacaine .
Case Studies
- Epidural Analgesia : A study involving rats demonstrated that epidural administration of this compound significantly reduced mechanical allodynia and thermal hyperalgesia in neuropathic pain models. The biological half-effective duration was approximately 3 hours .
- Sustained Release Formulation : Research on a sustained release lipid formulation showed that it could prolong the analgesic effects of this compound significantly compared to standard injections. In this study, higher doses resulted in longer durations of motor blockade and analgesia, indicating potential for improved clinical outcomes in pain management .
- Microneedle Delivery : Innovative approaches such as dissolving microneedles for intradermal delivery have been explored to enhance patient comfort and reduce systemic side effects associated with parenteral administration. This method showed promising results with over 60% drug delivery into skin layers without significant discomfort during administration .
Safety Profile
This compound is generally well-tolerated; however, adverse effects can occur if administered improperly or in excessive doses. Common side effects include central nervous system (CNS) toxicity (e.g., seizures) and cardiovascular effects (e.g., hypotension) due to systemic absorption . Notably, it has a lower incidence of cardiotoxicity compared to bupivacaine, making it a safer alternative for regional anesthesia .
Table: Comparison of this compound with Other Local Anesthetics
Property | This compound | Bupivacaine | Levobupivacaine |
---|---|---|---|
Cardiotoxicity | Low | High | Moderate |
Duration of Action | Moderate | Long | Moderate |
Protein Binding | 94% | 95% | 97% |
Bioavailability | 87-98% (epidural) | 75-85% (epidural) | 80-90% (epidural) |
Q & A
Basic Research Questions
Q. What experimental models are most effective for evaluating the duration and efficacy of ropivacaine mesylate in neuropathic pain studies?
- Methodological Answer : Rat models of peripheral neuropathy induced by spinal nerve ligation (L5/L6) are widely used. Behavioral assessments, such as mechanical allodynia (via von Frey filaments) and thermal hyperalgesia (via radiant heat tests), are conducted pre- and post-administration. Epidural injections of this compound (e.g., 200 μg/day) are compared to sustained-release formulations, with data analyzed using two-way repeated-measures ANOVA and post-hoc tests (e.g., Student-Newman-Keuls) to assess duration and biological half-lives .
Q. How does the pharmacokinetic profile of this compound compare to its sustained-release formulations?
- Methodological Answer : In rat models, this compound injections exhibit a biological half-effective duration of ~3 hours for analgesia. Sustained-release lipid formulations prolong anti-allodynia and anti-hyperalgesia effects by ~2–3 times, with half-lives extending to 2–3 days post-administration. Dose-response curves (e.g., 100–400 μg) and motor paralysis latency tests are critical for comparing formulations .
Q. What molecular targets of this compound are relevant to its anesthetic and analgesic mechanisms?
- Methodological Answer : this compound primarily inhibits voltage-gated sodium channels (SCNA) to block nerve impulse propagation. Additionally, it suppresses TREK-1 potassium channels (IC50 = 402.7 μM in COS-7 cells), which may modulate pain signaling. Electrophysiological assays (e.g., patch-clamp) and radioligand binding studies are used to quantify these interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s preemptive effects on neuropathic pain development?
- Methodological Answer : Discrepancies arise in studies where single-dose versus multi-daily administrations yield variable biological half-lives (48.6–71.1 hours). To address this, standardized protocols for preemptive dosing (e.g., 200 μg/day for 3 days pre-surgery) and longitudinal behavioral tracking (e.g., paw withdrawal latency over 6 days) are recommended. Statistical modeling (e.g., mixed-effects models) accounts for inter-individual variability .
Q. What in vitro models are suitable for assessing this compound-induced neurotoxicity?
- Methodological Answer : Rat pheochromocytoma PC12 cells are used to study mitochondrial autophagy and STAT3 phosphorylation pathways. Neurotoxicity assays include measuring Fas/FasL expression via Western blot and caspase-3 activity via fluorometric kits. Dose-dependent cytotoxicity (e.g., 0.1–1 mM) is analyzed using MTT assays .
Q. How do sustained-release formulations of this compound avoid inducing analgesic tolerance in chronic pain models?
- Methodological Answer : Sustained-release formulations maintain stable plasma concentrations, reducing peak-trough fluctuations that trigger receptor desensitization. In rat studies, repeated epidural administration (3 days) showed no tolerance via consistent blockade of mechanical allodynia (P < 0.05 vs. saline controls). Pharmacokinetic-pharmacodynamic (PK-PD) modeling helps optimize release kinetics .
Q. Data Analysis and Experimental Design
Q. What statistical methods are critical for analyzing time-dependent analgesic effects of this compound?
- Methodological Answer : Two-way ANOVA with post-hoc tests (e.g., Student-Newman-Keuls) is used for longitudinal data. Half-lives are calculated using non-compartmental analysis (NCA) of time-effect curves. Effect sizes (e.g., Cohen’s d) quantify differences between formulations, while survival analysis models assess duration thresholds .
Q. How should researchers design studies to compare this compound with other local anesthetics (e.g., bupivacaine)?
- Methodological Answer : Randomized controlled trials (RCTs) in animal models should standardize endpoints (e.g., motor paralysis latency, thermal hyperalgesia). Blinded assessments and crossover designs minimize bias. For example, this compound (0.75%) vs. bupivacaine (0.5%) requires equianalgesic dosing adjustments and pharmacokinetic sampling .
Propiedades
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.CH4O3S/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;1-5(2,3)4/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H3,(H,2,3,4)/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTSIOMXZOPKAF-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854056-07-8 | |
Record name | Ropivacaine mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854056078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ROPIVACAINE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJO2D2C5RI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.